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Di-tert-butylsilane

Chemical Vapor Deposition Semiconductor Fabrication Thin Film Deposition

Di-tert-butylsilane (DTBS) replaces pyrophoric SiH₄ in semiconductor CVD, depositing SiC, Si₃N₄, and SiO₂ films from a single non-pyrophoric liquid source at 450–800°C. Its steric bulk inverts hydrosilylation stereoselectivity vs. Et₃SiH, yielding cis-alcohols directly. DTBS also installs the di-tert-butylsilylene protecting group for β-selective glycosylation. Eliminate gas cabinet complexity, reduce precursor inventory, and access stereochemical outcomes impossible with conventional silanes. Bulk and custom packaging available.

Molecular Formula C8H18Si
Molecular Weight 142.31 g/mol
Cat. No. B1239941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butylsilane
Synonymsdi-tert-butylsilylene
Molecular FormulaC8H18Si
Molecular Weight142.31 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si]C(C)(C)C
InChIInChI=1S/C8H18Si/c1-7(2,3)9-8(4,5)6/h1-6H3
InChIKeyJTGAUXSVQKWNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butylsilane CAS 30736-07-3: Technical Specifications and Procurement Reference for Specialty Silicon Reagent Selection


Di-tert-butylsilane (DTBS, C8H20Si, MW 144.33) is a sterically hindered dialkylsilane bearing two tert-butyl groups and two Si–H bonds . It exists as a colorless liquid at 20°C with a boiling point of 129–130°C, melting point of −38°C, flash point of −2°C, and density of 0.73 g/mL [1]. As a synthetic organosilicon compound, DTBS functions across three principal domains: as a single-source precursor for low-temperature chemical vapor deposition (CVD) of silicon carbide, silicon nitride, and silicon dioxide films [2]; as a sterically hindered reducing agent exhibiting inverted stereoselectivity relative to less bulky silanes [3]; and as a protecting group for 1,2- and 1,3-diols via installation of the di-tert-butylsilylene moiety .

Why Generic Substitution of Di-tert-butylsilane with Other Silanes Fails: Safety, Selectivity, and Deposition Chemistry Limitations


The steric bulk conferred by two tert-butyl groups fundamentally alters the reactivity, selectivity, and physical handling profile of di-tert-butylsilane relative to commonly substituted analogs such as triethylsilane, diethylsilane, or unsubstituted silane (SiH4). In CVD applications, silane is pyrophoric and requires expensive gas cabinets with cross-purging systems [1], whereas DTBS is a non-pyrophoric liquid that can be handled under standard inert atmosphere protocols [2]. In stereoselective reduction, DTBS inverts the cis/trans product distribution observed with triethylsilane or dimethylphenylsilane [3]. These divergences are not incremental—they represent categorical differences in process safety, reaction outcome, and film quality. Substituting DTBS with a less hindered silane or a gaseous silicon source may compromise device yield in semiconductor fabrication or alter stereochemical outcomes in synthetic pathways, necessitating compound-specific procurement.

Di-tert-butylsilane: Quantified Differential Evidence for Scientific Procurement and Method Development


CVD Silicon Source Safety and Dual-Film Capability: Di-tert-butylsilane vs. Silane (SiH4)

Di-tert-butylsilane provides a single silicon source capable of depositing both silicon nitride (Si3N4) and silicon dioxide (SiO2) films, a dual functionality not available with silane which requires separate precursors or oxidant selection for nitride versus oxide deposition [1]. Critically, DTBS is a non-pyrophoric liquid that eliminates the requirement for expensive gas cabinets and cross-purging supply systems mandated for silane, which is highly toxic and spontaneously flammable in air [1][2]. Halogen-containing alternatives such as SiCl4, SiBr4, SiF4, and SiH2Cl2 are toxic and corrosive in themselves in addition to producing toxic and corrosive by-products [1].

Chemical Vapor Deposition Semiconductor Fabrication Thin Film Deposition

Silicon Carbide Film Quality: Di-tert-butylsilane Single-Source Precursor at Low Temperature

Pyrolysis of di-tert-butylsilane at 775°C yields near-stoichiometric amorphous silicon carbide (SiC) films suitable for emitter structures in silicon heterojunction bipolar transistors [1][2]. Following doping and annealing, these films achieve a resistivity as low as 0.02 ohm-cm [1]. In contrast, alternative single-source SiC precursors such as substituted 1,3-disilacyclobutanes have been studied as potential low-temperature candidates but lack reported resistivity values in the same study, preventing direct comparison of electrical performance [1]. The deposition temperature of 775°C for DTBS-derived SiC is notably lower than typical SiC CVD processes exceeding 1000°C required for multi-precursor systems.

Silicon Carbide Low-Temperature CVD Heterojunction Bipolar Transistor

Inverted Stereoselectivity in Ketone Reduction: Di-tert-butylsilane vs. Triethylsilane

In the acid-catalyzed reduction of 4-tert-butylcyclohexanone, di-tert-butylsilane yields 67% of the cis-4-tert-butylcyclohexyl trifluoroacetate (the less stable isomer) [1]. By contrast, triethylsilane and dimethylphenylsilane preferentially give the trans product under analogous conditions [1]. This inverted stereochemical outcome is directly attributed to the steric hindrance of the two tert-butyl groups on silicon, which alters the transition-state geometry of hydride delivery.

Stereoselective Reduction Ketone Reduction Organosilane Reducing Agents

Conformational Locking via 3,5-O-Di-tert-butylsilane Protecting Group Enables β-Stereoselective Glycosylation

The 3,5-O-di-tert-butylsilane protecting group locks the arabinofuranosyl oxacarbenium ion in the E3 conformation, placing C-5 and O-3 in a pseudoequatorial orientation and forming a perfect chair conformation [1]. This conformational constraint disfavors nucleophilic attack from the α-face due to an eclipsed H-2 interaction, while the β-face approach encounters only staggered substituents [1]. The resulting glycosyl donor gives excellent β-selectivities across a range of glycosylations with primary and secondary alcohol acceptors [1]. In contrast, unprotected or less conformationally constrained arabinofuranosyl donors typically yield mixed α/β anomeric mixtures requiring chromatographic separation.

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Di-tert-butylsilane: Validated Application Scenarios for Research and Industrial Deployment


Low-Temperature Silicon Carbide Emitter Fabrication for Heterojunction Bipolar Transistors

In silicon heterojunction bipolar transistor (HBT) manufacturing, emitter structures require high-quality silicon carbide films deposited at temperatures compatible with existing bipolar-CMOS process flows. Pyrolysis of di-tert-butylsilane in an oxygen-free ambient at 550–800°C (optimally 775°C) yields near-stoichiometric amorphous SiC films with post-anneal resistivity as low as 0.02 ohm-cm [1][2]. The process is fully compatible with n-type doping via tert-butyl phosphine and includes fluorine passivation steps for interface quality improvement [2]. This single-precursor approach eliminates the need for separate silicon and carbon sources while maintaining thermal budgets below 800°C—a critical requirement for shallow junction devices.

Dual-Mode Silicon Nitride and Silicon Dioxide Thin Film Deposition from a Single Silicon Source

Thermal CVD processes requiring both silicon nitride (dielectric, diffusion barrier) and silicon dioxide (insulator, passivation) films benefit from di-tert-butylsilane's unique ability to serve as a single silicon precursor for both film types [1]. Operating at 450–900°C and 0.1–10 Torr, DTBS reacts with ammonia to form Si3N4-type films and with oxygen-containing reactants to form SiO2-type films [1]. This dual functionality reduces precursor inventory complexity and eliminates the need for separate gas handling systems for nitride-specific versus oxide-specific silicon sources. The non-pyrophoric liquid nature of DTBS further simplifies storage and delivery relative to gaseous silane [1].

Synthesis of Cis-Configured Cyclohexanol Derivatives via Sterically Controlled Ketone Reduction

When synthetic routes require the thermodynamically less stable cis isomer of substituted cyclohexanols, di-tert-butylsilane provides a direct acid-catalyzed reduction pathway that inverts the stereochemical outcome observed with triethylsilane [1]. In the specific case of 4-tert-butylcyclohexanone, DTBS yields 67% of the cis-trifluoroacetate product, whereas triethylsilane preferentially affords the trans isomer [1]. This inversion eliminates the need for multi-step epimerization or alternative protecting group strategies to access the cis configuration.

β-Selective Arabinofuranoside Glycosylation via 3,5-O-Di-tert-butylsilane Protection

In the synthesis of arabinogalactan fragments and related plant cell wall oligosaccharides, achieving β-stereoselectivity in arabinofuranoside glycosylation is challenging with conventional donors. Installation of the 3,5-O-di-tert-butylsilane protecting group locks the oxacarbenium ion intermediate in the E3 conformation, directing nucleophilic attack exclusively to the β-face [1]. This methodology yields excellent β-selectivities with both primary and secondary alcohol acceptors, avoiding the α/β mixtures that complicate purification and reduce synthetic yield [1].

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